molecular formula C11H11N3 B11907191 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline CAS No. 823795-40-0

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline

Cat. No.: B11907191
CAS No.: 823795-40-0
M. Wt: 185.22 g/mol
InChI Key: KKYZVSXOESTFCI-UHFFFAOYSA-N
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Description

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse pharmacological properties, including antihypertensive and vasocontractile activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with the corresponding 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction yields the desired imidazoquinazoline derivatives, which can be further modified through various chemical reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dimethyl Acetylene-Dicarboxylate (DMAD): Used for cycloaddition reactions.

    Acetyl Chloride, Benzoyl Chloride, Mesyl Chloride: Used for acylation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors . These interactions can lead to vasodilation and a subsequent decrease in blood pressure. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is unique due to its specific structure, which allows for a diverse range of chemical modifications and interactions with biological targets. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for further research and development.

Properties

CAS No.

823795-40-0

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline

InChI

InChI=1S/C11H11N3/c1-8-9-4-2-3-5-10(9)13-11-12-6-7-14(8)11/h2-5H,1,6-7H2,(H,12,13)

InChI Key

KKYZVSXOESTFCI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2NC3=NCCN13

Origin of Product

United States

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